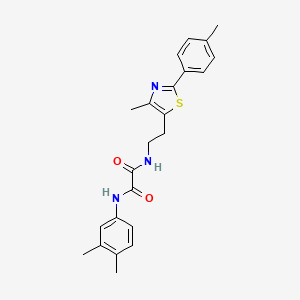

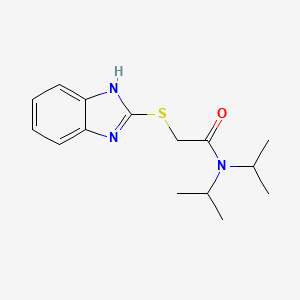

![molecular formula C25H24N2O2 B2532701 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide CAS No. 941956-87-2](/img/structure/B2532701.png)

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide" is a structurally complex molecule that may be related to various pharmacologically active acetamides. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds often involves multi-step reactions, including the formation of intermediate products such as indolization under Fischer conditions, amidification, and reductive cyclisation . For example, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involves condensation reactions promoted by 2-chloro-1-methylpyridinium iodide . Similarly, the synthesis of sigma-1 receptor modulators includes an asymmetric Michael addition followed by chromatographic separation and further chemical modifications . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the presence of planar groups and specific dihedral angles between these groups, as seen in the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide . The planarity and angles between the amide plane and adjacent rings can influence the compound's biological activity and interaction with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including amidification, esterification, and ester interchange . These reactions are crucial for modifying the structure and enhancing the biological activity of the compounds. For instance, the introduction of different electrophiles at the nitrogen atom of piperidine moiety can lead to a new series of biologically active acetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Intramolecular hydrogen bonding can contribute to the planarity of the molecule and affect its physical state and intermolecular interactions . The presence of different substituents can also impact the compound's reactivity and interaction with biological systems, as seen in the biological evaluation of various acetamide derivatives .

Applications De Recherche Scientifique

Pharmacological Characterization

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide is a κ-opioid receptor (KOR) antagonist, exhibiting high affinity for human, rat, and mouse KORs. It shows selectivity for KORs in vivo and has demonstrated potential in treating depression and addiction disorders. Specifically, it exhibits antidepressant-like efficacy and can attenuate the behavioral effects of stress. In rats, it blocks KOR and MOR agonist-induced analgesia and inhibits ex vivo binding to KOR and MOR receptors (Grimwood et al., 2011).

Opioid Kappa Agonists

This compound is part of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides that have been evaluated as opioid kappa agonists. Variants in N-acyl, N-alkyl, and amino functions have been explored, revealing compounds with potent analgesic effects in mouse models. These studies contribute to understanding the structural features critical for opioid receptor activity (Barlow et al., 1991).

Anti-Cancer Applications

A derivative of this compound, synthesized from indibulin and combretastatin scaffolds, has shown cytotoxic activity against breast cancer cell lines. This highlights its potential application in cancer therapy, especially due to its low toxicity on normal cell lines (Moghadam & Amini, 2018).

DNA/Protein Binding Studies

N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and its derivatives, related to the compound , have been synthesized and studied for their DNA-binding interactions. They show potential for intercalating with DNA, suggesting applications in genetic research and therapy (Raj, 2020).

Antifungal Agents

Imidazole derivatives, including those similar to N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide, have been designed and synthesized as antifungal agents. These compounds exhibit significant activity against Candida albicans and Candida krusei, highlighting their potential in treating fungal infections (Altındağ et al., 2017).

Sigma-1 Receptor Modulation

Research on fluorinated derivatives of similar compounds has revealed their potential in modulating Sigma-1 receptors. These receptors are implicated in several neurological and psychiatric disorders, indicating the therapeutic potential of these compounds in neurology (Kuznecovs et al., 2020).

Propriétés

IUPAC Name |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c1-18-16-22(13-14-23(18)27-15-5-8-25(27)29)26-24(28)17-19-9-11-21(12-10-19)20-6-3-2-4-7-20/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYNYAZJLRZBBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

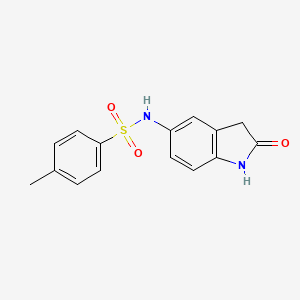

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2532619.png)

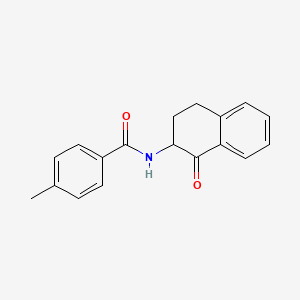

![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2532625.png)

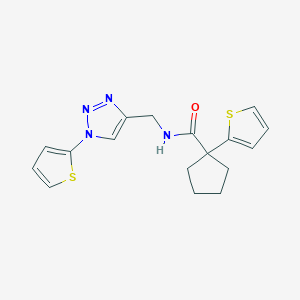

![(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2532626.png)

![4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2532634.png)

![4-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2532639.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2532640.png)

![methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2532641.png)